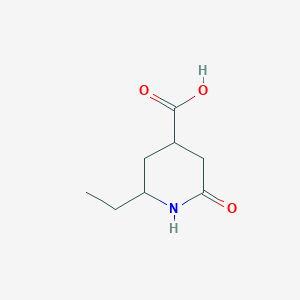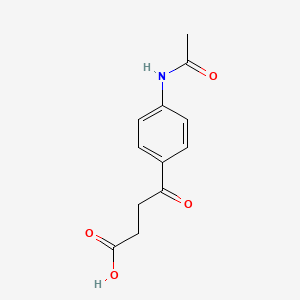
4-(4-乙酰氨基苯基)-4-氧代丁酸
描述
4-(4-Acetamidophenyl)-4-oxobutanoic acid is a chemical compound synthesized for various analytical and research applications. It is part of a broader class of compounds that have been studied for their molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of derivatives similar to 4-(4-Acetamidophenyl)-4-oxobutanoic acid involves ring-opening reactions of itaconic anhydride with aminoacetophenones, as observed in the synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. This synthesis is characterized by FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction analyses (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various spectroscopic techniques and theoretical calculations. For example, FT-IR and NMR spectroscopy, alongside DFT calculations, were used to confirm the structure and analyze the vibrational wavenumbers, molecular stability, and charge transfer within molecules (Raju et al., 2015).
Chemical Reactions and Properties
Studies on 4-aryl-4-oxobutanoic acids and their reactions with benzylamines have demonstrated the formation of various heterocyclic compounds, illustrating the compound's versatility in chemical synthesis and the potential for creating diverse molecular structures (Rao et al., 2007).
Physical Properties Analysis
The physical properties, including the crystalline structure and thermal stability of compounds similar to 4-(4-Acetamidophenyl)-4-oxobutanoic acid, have been thoroughly investigated. For instance, the crystal structure and thermal behavior of related compounds are studied using X-ray diffraction and thermal analysis techniques, which are crucial for understanding their stability and reactivity (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for various chemical reactions, are highlighted in studies focusing on the synthesis and characterization of similar compounds. These studies provide insights into the compounds' potential applications in synthetic chemistry and their interactions with other molecules (Mercadante et al., 2013).
科学研究应用
抗微生物活性
4-(4-乙酰氨基苯基)-4-氧代丁酸已被用作合成各种杂环化合物的关键起始物质。这些化合物包括吡啶酮和噻唑衍生物,已被研究其抗微生物活性。这些衍生物的抗微生物潜力突显了4-(4-乙酰氨基苯基)-4-氧代丁酸在开发新型抗微生物剂中的重要性(El-Hashash et al., 2014)。
结构和分子研究
这种化合物也是各种结构和分子研究的对象。例如,对单晶检查和Hirshfeld表面研究的研究提供了有关其分子结构和稳定性的见解。这类研究对于了解该化合物在各个领域(包括材料科学和药理学)中的性质和潜在应用至关重要(Ashfaq et al., 2021)。
光谱分析
4-(4-乙酰氨基苯基)-4-氧代丁酸已经通过FT-IR、NMR和X射线衍射研究等技术进行了分析。这些分析对于了解其振动频率、分子结构和电子性质至关重要。这类研究有助于开发具有特定期望性能的新材料和化合物(Raju et al., 2015)。
制药研究
在制药研究中,已经研究了4-(4-乙酰氨基苯基)-4-氧代丁酸的衍生物的潜在应用。例如,其类似物已被合成并评估其抗炎活性,这对于开发新的抗炎药物至关重要(Kuchař等人,1995)。
非线性光学应用
该化合物已被研究用于非线性光学应用的潜在应用。针对其在半有机非线性光学应用中的生长和表征的研究展示了其在光电子学和光子学领域的重要性(Vinoth et al., 2020)。
安全和危害
属性
IUPAC Name |
4-(4-acetamidophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)13-10-4-2-9(3-5-10)11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXQQMLYHDQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283100 | |
| Record name | 4-(4-acetamidophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetamidophenyl)-4-oxobutanoic acid | |
CAS RN |
5473-15-4 | |
| Record name | 5473-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-acetamidophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

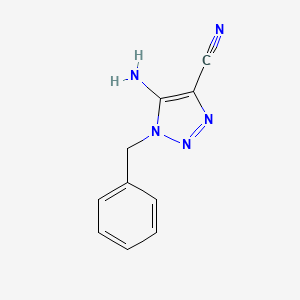
![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)
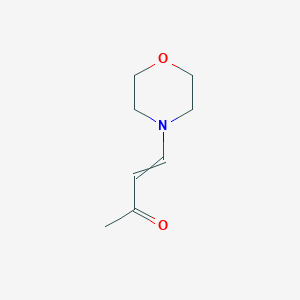
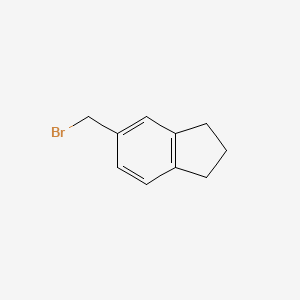


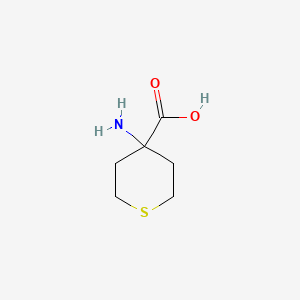
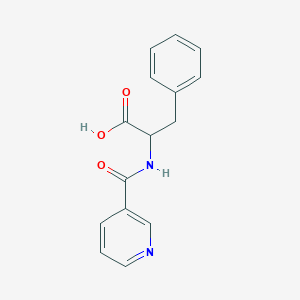
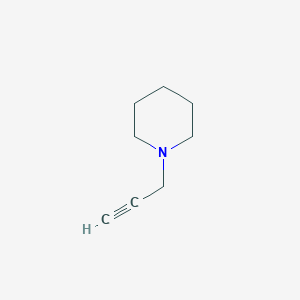
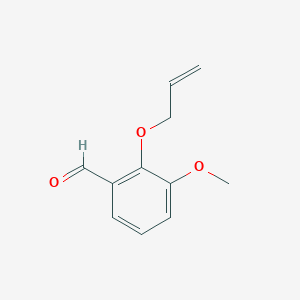
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)
